2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol 2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821270
InChI: InChI=1S/C7H14N4O/c1-2-5-6(8)7(9)11(10-5)3-4-12/h12H,2-4,8-9H2,1H3
SMILES:
Molecular Formula: C7H14N4O
Molecular Weight: 170.21 g/mol

2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol

CAS No.:

Cat. No.: VC15821270

Molecular Formula: C7H14N4O

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol -

Specification

Molecular Formula C7H14N4O
Molecular Weight 170.21 g/mol
IUPAC Name 2-(4,5-diamino-3-ethylpyrazol-1-yl)ethanol
Standard InChI InChI=1S/C7H14N4O/c1-2-5-6(8)7(9)11(10-5)3-4-12/h12H,2-4,8-9H2,1H3
Standard InChI Key BYJDYLHRDOSYSU-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C(=C1N)N)CCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(4,5-diamino-3-ethylpyrazol-1-yl)ethanol, reflects its core pyrazole ring system. Key features include:

  • Amino groups at positions 4 and 5, enabling hydrogen bonding and coordination chemistry.

  • Ethyl substituent at position 3, which influences steric and electronic properties.

  • Hydroxyethyl side chain at position 1, enhancing solubility in polar solvents .

The canonical SMILES representation, CCC1=NN(C(=C1N)N)CCO, and InChIKey BYJDYLHRDOSYSU-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation:

  • ¹H NMR: Peaks corresponding to the ethyl group (δ 1.2–1.5 ppm), hydroxyethyl protons (δ 3.6–4.0 ppm), and aromatic pyrazole protons (δ 6.8–7.2 ppm).

  • IR: Stretching vibrations for NH₂ (3350 cm⁻¹), OH (3200 cm⁻¹), and C=N (1600 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4,5-diamino-3-ethyl-1H-pyrazol-1-yl)ethanol involves multi-step reactions optimized for yield and purity (Figure 1) :

Step 1: Formation of 5-Amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole
Ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydroxyethylhydrazine in ethanol at 70–80°C to form the intermediate 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole .

Step 2: Saponification and Decarboxylation
Hydrolysis with aqueous NaOH converts the ethoxycarbonyl group to a carboxylic acid, followed by decarboxylation at 150°C to yield 5-amino-1-(2'-hydroxyethyl)pyrazole .

Step 3: Nitrosation and Hydrogenation
Treatment with isoamyl nitrite introduces a nitroso group at position 4, which is subsequently reduced via catalytic hydrogenation (Pd/C, H₂) to furnish the final diamino product .

ParameterValueConditions
Yield72%After decarboxylation
Purity>98.5%HPLC analysis
Reaction Temperature70–150°CEthanol/water solvent

Scalability and Industrial Relevance

The process is scalable to kilogram quantities, with impurities such as 1-methyl-4,5-diamino pyrazole sulfate controlled to <0.7% . Solvent recovery systems minimize waste, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Partitioning

  • Water solubility: 666 g/L at 20°C (similar to sulfate analogues) .

  • Log Pow: -1.75 at pH 7.0, indicating high hydrophilicity .

  • pH-dependent behavior: Aqueous solutions exhibit strong acidity (pH 1.6–1.9 at 5% w/w) .

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 210–215°C with decomposition above 220°C, consistent with thermally stable pyrazole derivatives.

Biological and Industrial Applications

Medicinal Chemistry

Pyrazole derivatives exhibit ligand-like behavior in drug design:

  • Hydrogen bonding: Amino groups interact with enzymatic active sites (e.g., kinase inhibitors).

  • Metal coordination: Potential chelation of transition metals in metalloproteinase inhibitors .

Dye and Pigment Industries

The compound serves as a precursor for azo dyes, where its diamino groups enable diazo coupling reactions to produce vibrant colors .

Agricultural Chemistry

Research explores its use in herbicidal formulations, leveraging its solubility and stability in aqueous systems.

Future Directions

Targeted Drug Delivery

Functionalization of the hydroxyethyl group with polyethylene glycol (PEG) chains could enhance pharmacokinetic profiles for anticancer agents .

Computational Modeling

Density Functional Theory (DFT) studies may optimize electronic properties for catalysis or sensing applications.

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